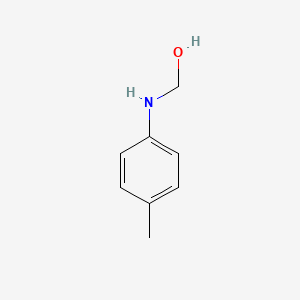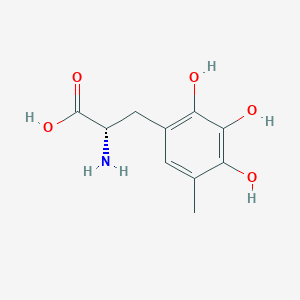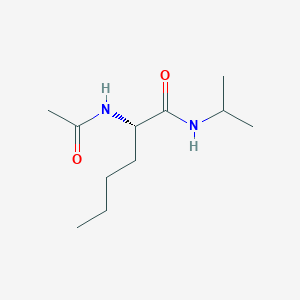
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphate group attached to a diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate typically involves the reaction of diethyl phosphate with 3,4,4-trimethylpenta-1,2-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted phosphates.
Applications De Recherche Scientifique
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate include other phosphate esters and dienes with similar structural features. Examples include:
- Diethyl phosphate
- 3,4,4-trimethylpenta-1,2-diene
- Other alkyl phosphates
Uniqueness
This compound is unique due to its specific combination of a phosphate group with a 3,4,4-trimethylpenta-1,2-dien-1-yl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61570-69-2 |
|---|---|
Formule moléculaire |
C12H23O4P |
Poids moléculaire |
262.28 g/mol |
InChI |
InChI=1S/C12H23O4P/c1-7-14-17(13,15-8-2)16-10-9-11(3)12(4,5)6/h10H,7-8H2,1-6H3 |
Clé InChI |
CTNOLVYTWSZRHC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC=C=C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)


![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)

![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
